molecular formula C9H18N2O2 B1626015 Methyl 3-(4-Methylpiperazin-1-yl)propanoate CAS No. 33544-40-0

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Cat. No.: B1626015
CAS No.: 33544-40-0
M. Wt: 186.25 g/mol
InChI Key: GAPYHLNXLZTGEH-UHFFFAOYSA-N
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Description

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Methylpiperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-(3-Aminopropyl)-4-methylpiperazine: Contains an amine group instead of an ester.

    4-Methylpiperazine: The parent compound without the propanoate group

Uniqueness

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ester group can be selectively modified .

Properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYHLNXLZTGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480307
Record name Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-40-0
Record name Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4-methylpiperazin-1-yl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500-mL 3-neck round bottom flask, 150.0 g (1.7 moles) of methyl acrylate is charged. The reactor is cooled to 0° C. using an ice bath. Then, 77.0 g (0.77 moles) of 1-methyl piperazine are added slowly to prevent overheating of the reaction mass. The temperature should be maintained below 50° C. by controlling the addition rate of 1-methyl piperazine. Overheating may cause polymerization of the excess methyl acrylate present in the reactor. Once the addition is completed, the mixture is agitated using a magnetic stirring bar and the temperature adjusted to 50° C. for at least 16 hours. Then, the reaction is allowed to cool to ambient temperature and the excess methyl acrylate is removed under vacuum. The final product is a light brown liquid at ambient temperature. The transformation is monitored with thin layer chromatography (TLC) using 9:1 CHCl3/MeOH. Complete conversion is apparent from the lack of olefinic protons in the 1H-NMR spectra. 1H-NMR (300 MHz, CDCl3): δ 3.20 (s, 3H), 2.12 (t, 7.3 Hz, 2H), 1.94 (m, 10H), 1.71 (s, 3H). 13C-NMR (75 MHz, CDCl3): δ 171.31, 54.00, 52.41, 51.78, 50.22, 44.92, 30.96.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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